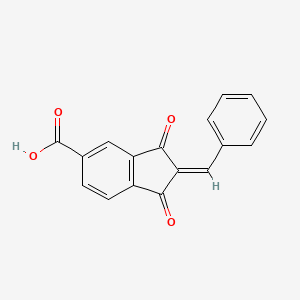

2-Benzylidene-1,3-dioxoindene-5-carboxylic acid

Description

“(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid” is a member of the 2-benzylidene-1,3-indandione class of compounds, characterized by a central indandione scaffold substituted with a benzylidene group at the 2-position and a carboxylic acid moiety at the 5-position. This compound exhibits significant cytotoxic activity against multiple tumor cell lines, with enhanced selectivity toward malignant cells over normal cells . Its mechanism of action involves apoptosis induction via caspase-3 activation and DNA fragmentation, making it a promising candidate for anticancer drug development . The Z-configuration of the benzylidene group is critical for its bioactivity, as stereoelectronic effects influence molecular interactions with cellular targets.

Properties

IUPAC Name |

2-benzylidene-1,3-dioxoindene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O4/c18-15-12-7-6-11(17(20)21)9-13(12)16(19)14(15)8-10-4-2-1-3-5-10/h1-9H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAZONMQZCIBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395577 | |

| Record name | AGN-PC-0KALQJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40462-12-2 | |

| Record name | AGN-PC-0KALQJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid typically involves the condensation of benzaldehyde with 1,3-dioxoindane-5-carboxylic acid under specific conditions that favor the formation of the (2Z) isomer. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and carboxylic acid groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of (2Z)-2-benzylidene-1,3-dioxoindane-5-carboxylic acid. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives have been synthesized that target the transactivation response RNA-binding protein 2 (TRBP), which plays a crucial role in microRNA biosynthesis linked to cancer progression .

Case Study:

A study demonstrated that specific analogs of this compound could disrupt TRBP-Dicer interactions, leading to enhanced apoptosis in hepatocellular carcinoma cells. The lead compound showed an EC50 of 0.66 nM, indicating potent activity against cancer cells .

Antioxidant Properties

The antioxidant capabilities of (2Z)-2-benzylidene-1,3-dioxoindane-5-carboxylic acid have also been investigated. Compounds derived from this scaffold have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The structure allows for effective electron donation to neutralize free radicals .

There is emerging interest in the environmental applications of (2Z)-2-benzylidene-1,3-dioxoindane-5-carboxylic acid due to its potential use as a biodegradable compound in various formulations. Its structural properties suggest it could be developed into eco-friendly alternatives for conventional pollutants.

Case Study:

Research is ongoing to evaluate its efficacy as a biodegradable surfactant or dispersant in cleaning products, aiming to reduce environmental impact while maintaining performance .

Mechanism of Action

The mechanism of action of (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylidene group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s structure allows it to participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader family of α,β-unsaturated ketones, including 1,3-diaryl-2-propenones and structurally modified indandione derivatives. Below is a detailed comparison with key analogues:

Key Findings:

Cytotoxicity and Selectivity: The 2-benzylidene-1,3-indandiones (e.g., compound 2i) exhibit superior cytotoxicity (CC50 = 8.6 μM) compared to series 3 propenones (CC50 > 20 μM) . Enhanced selectivity (SI = 18) is attributed to the indandione scaffold’s ability to interact with tumor-specific targets while sparing normal cells.

Structural Determinants of Activity: Carboxylic Acid Group: The presence of a carboxylic acid at C5 in compound 2i improves solubility and target binding, contributing to its potency. Z-Configuration: The stereochemistry of the benzylidene group optimizes π-π stacking and hydrogen-bonding interactions with cellular proteins . Comparison with Thiazolo-pyrimidines: Derivatives like 11b () lack cytotoxicity data but feature electron-withdrawing cyano groups, which may enhance stability but reduce bioavailability compared to indandiones .

Mechanistic Differences: Indandiones and series 2 propenones induce apoptosis via caspase-3 activation and DNA fragmentation, whereas series 3 propenones show weaker apoptotic signaling and higher neurotoxicity, suggesting divergent mechanisms .

Biological Activity

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid features a benzylidene group attached to a dioxoindane core, which contributes to its biological activity. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it suitable for various biological assays.

Antimicrobial Activity

Research has shown that derivatives of benzylidene dioxo compounds exhibit significant antimicrobial properties. For instance, studies have evaluated the efficacy of related compounds against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 64 µg/mL |

| Compound B | E. faecalis | 128 µg/mL |

These studies indicate that modifications to the benzylidene structure can enhance antimicrobial potency, suggesting that (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid may also possess similar properties .

Anticancer Activity

The anticancer potential of (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid has been explored in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

| Cell Line | IC50 Value |

|---|---|

| A549 (lung cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

The compound's ability to inhibit cell proliferation and induce cell death highlights its potential as a therapeutic agent in cancer treatment .

The mechanisms underlying the biological activities of (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid are multifaceted:

- Antimicrobial Mechanism : It is believed that the compound disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell lysis.

- Anticancer Mechanism : The compound may modulate apoptotic pathways by activating caspases and inducing oxidative stress within cancer cells.

Case Studies

A notable case study involved the evaluation of similar dioxoindane derivatives against multidrug-resistant strains of bacteria. The study demonstrated that certain derivatives exhibited enhanced activity against resistant strains compared to traditional antibiotics. This finding underscores the importance of exploring novel compounds like (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid for their potential to combat antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid, and how can purity be ensured?

- The compound is typically synthesized via Knoevenagel condensation between 1,3-dioxoindane-5-carboxylic acid and benzaldehyde derivatives. Reaction conditions (e.g., solvent, temperature, and catalyst) must be optimized to favor the Z-isomer. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Purity validation requires HPLC (≥95% purity) and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key techniques include:

- 1H/13C NMR : To confirm the Z-configuration of the benzylidene group (δ ~6.5–7.5 ppm for olefinic protons) and the carboxylic acid moiety (broad peak at δ ~12–13 ppm).

- FT-IR : Bands at ~1700 cm⁻¹ (C=O stretching of dioxoindane) and ~1680 cm⁻¹ (conjugated α,β-unsaturated carbonyl).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How should researchers handle solubility challenges during experimental workflows?

- The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in DMSO, DMF, or THF. For biological assays, prepare stock solutions in DMSO (10–20 mM) and dilute in buffer systems (e.g., PBS) to avoid precipitation. Sonication or mild heating (≤40°C) may enhance dissolution .

Advanced Research Questions

Q. How can the stereochemical integrity of the Z-isomer be confirmed and maintained during reactions?

- X-ray crystallography using SHELXL software is the gold standard for unambiguous stereochemical assignment . For solution-phase studies, NOESY NMR can detect spatial proximity between the benzylidene aromatic protons and the dioxoindane ring. To prevent isomerization, avoid prolonged exposure to light or high temperatures (>80°C) during synthesis .

Q. What strategies resolve contradictions in reactivity data for this compound’s α,β-unsaturated system?

- Discrepancies in Michael addition or cycloaddition reactivity may arise from electronic effects of substituents. Use DFT calculations (e.g., Gaussian software) to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Validate experimentally via controlled reactions with nucleophiles (e.g., thiols or amines) under inert atmospheres .

Q. How can researchers address discrepancies in solubility or stability reported across studies?

- Conduct systematic stability studies under varying pH, temperature, and humidity conditions. Use HPLC-MS to monitor degradation products (e.g., hydrolysis of the dioxoindane ring). For solubility, employ phase-solubility diagrams with co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .

Q. What computational methods are suitable for studying substituent effects on electronic properties?

- Perform time-dependent DFT (TD-DFT) to analyze how electron-donating/withdrawing groups on the benzylidene moiety influence UV-Vis absorption spectra. Compare computed λmax values with experimental data from UV-Vis spectroscopy in ethanol or acetonitrile .

Q. How does polymorphism affect crystallization outcomes, and how can it be controlled?

- Polymorph screening via solvent-mediated crystallization (e.g., using methanol, acetone, or ethyl acetate) is critical. Characterize polymorphs using PXRD and DSC . For consistent results, optimize cooling rates and seeding techniques during crystallization .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.